1,3,6-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a unique bicyclic structure that includes a pyrazole ring fused to a pyridine ring. Its molecular formula is and it has a CAS number of 929971-73-3. The compound exhibits potential biological activities, making it of interest in both chemical and pharmaceutical research .
This compound is classified as a pyrazolopyridine derivative. Pyrazolopyridines are known for their diverse biological activities, including antimicrobial and anticancer properties. The synthesis of this compound can be achieved through various methods, which will be discussed in detail in the synthesis analysis section .
The synthesis of 1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be accomplished through several synthetic routes:
The synthesis typically requires careful control of reaction conditions to ensure regioselectivity and minimize side reactions. The choice of solvent and catalyst significantly impacts the yield and purity of the final product.
The molecular structure of 1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features:
The compound has a molecular weight of approximately 218.25 g/mol. Its structural characteristics contribute to its chemical reactivity and biological activity.
These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activities.
The mechanism of action for 1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets within biological systems:
Relevant data on melting points or boiling points are not readily available but can be determined experimentally during synthesis optimization.
The potential applications of 1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include:
This comprehensive analysis highlights the significance of 1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in scientific research and its potential applications across various fields.
The pyrazolo[3,4-b]pyridine scaffold represents a privileged heterobicyclic framework in drug discovery, characterized by a fused pyrazole-pyridine ring system. This architecture confers exceptional versatility in molecular interactions due to its:
Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, with more than 5,500 scientific references (including 2,400 patents) attesting to their pharmaceutical relevance [4]. This scaffold’s structural mimicry of purine nucleobases (adenine/guanine) underpins its prevalence in kinase inhibitor design, where it occupies ATP-binding pockets with high complementarity [4].
Tautomerism critically influences the physicochemical and biological properties of pyrazolo[3,4-b]pyridines:
Table 1: Tautomeric Comparison of Pyrazolo[3,4-b]pyridine Systems
Property | 1H-Tautomer | 2H-Tautomer |
---|---|---|
Thermodynamic Stability | 37.03 kJ/mol more stable [4] | Less stable |
Aromaticity | Full delocalization in both rings | Peripheral circulation only |
Pharmaceutical Relevance | 14 compounds in DrugBank [4] | Zero drug candidates |
Synthetic Accessibility | Predominant in literature | Only 4,900 stable examples |
Quantum mechanical calculations confirm the 1H-tautomer’s energetic preference due to complete aromaticity across both rings [4]. The 2H-form predominates only when fused to non-aromatic rings (e.g., tetrahydropyridones), as observed in reduced derivatives like our target compound [4]. This tautomeric preference directly impacts biological activity, as evidenced by the exclusive pharmaceutical development of 1H-derivatives.
Substitution patterns reveal strategic functionalization approaches:
Table 2: Substitution Prevalence in Pyrazolo[3,4-b]pyridine Derivatives
Position | Most Common Substituent | Frequency (%) | Functional Role |
---|---|---|---|
N1 | Methyl | 30.8 | Blocks tautomerism, enhances stability |
C3 | Methyl | 46.8 | Electron donation, steric control |
C4 | H/OH | 30.8/2.2 | Carboxylic acid enables derivatization |
C6 | H | >50 | Tetrahydro modification adds saturation |
The 1,3,6-trimethyl-4-carboxylic acid variant exemplifies strategic functionalization: methyl groups at N1/C3/C6 enhance metabolic stability and membrane permeability, while the C4-acid provides a handle for salt formation or conjugation [1] [3] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1